

In-Depth Technical Guide: 1-Adamantylphosphaethyne (CAS 101055-70-3)

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Compound of Interest

Compound Name: 1-Adamantylphosphaethyne

Cat. No.: B1334594

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantylphosphaethyne, with the CAS number 101055-70-3, is an organophosphorus compound featuring a bulky adamantyl group attached to a phosphaalkyne moiety. This unique structure imparts specific chemical properties and suggests potential applications in organic synthesis and medicinal chemistry. Notably, preliminary information indicates its potential as an inducer of apoptosis, making it a compound of interest for cancer research and drug development. This guide provides a comprehensive overview of its known properties, potential hazards, and relevant experimental methodologies.

Chemical and Physical Properties

1-Adamantylphosphaethyne is a solid compound with a defined melting point, indicating a stable crystalline structure at room temperature. Its high water hazard class necessitates careful handling and disposal to prevent environmental contamination.

| Property | Value | Source |
|--------------------------|-----------------------------------|---------------------|
| CAS Number | 101055-70-3 | N/A |
| Molecular Formula | C ₁₁ H ₁₅ P | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Melting Point | 69-72 °C | [1] |
| Form | Solid | [1] |
| Storage Temperature | -20°C | [1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |

Hazards and Safety Information

While a specific Safety Data Sheet (SDS) for **1-Adamantylphosphaethyne** is not readily available, data from structurally related adamantyl phosphine compounds provide insight into its potential hazards. It is classified as a combustible solid.[\[1\]](#) Handling should be performed with appropriate personal protective equipment (PPE), including eye shields and gloves.[\[1\]](#)

Based on analogous compounds like di-1-adamantylphosphine and tri(1-adamantyl)phosphine, the following hazards should be considered[\[2\]](#)[\[3\]](#):

- Acute Toxicity: Likely harmful if swallowed.
- Skin Corrosion/Irritation: May cause skin irritation.
- Eye Damage/Irritation: May cause serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures:

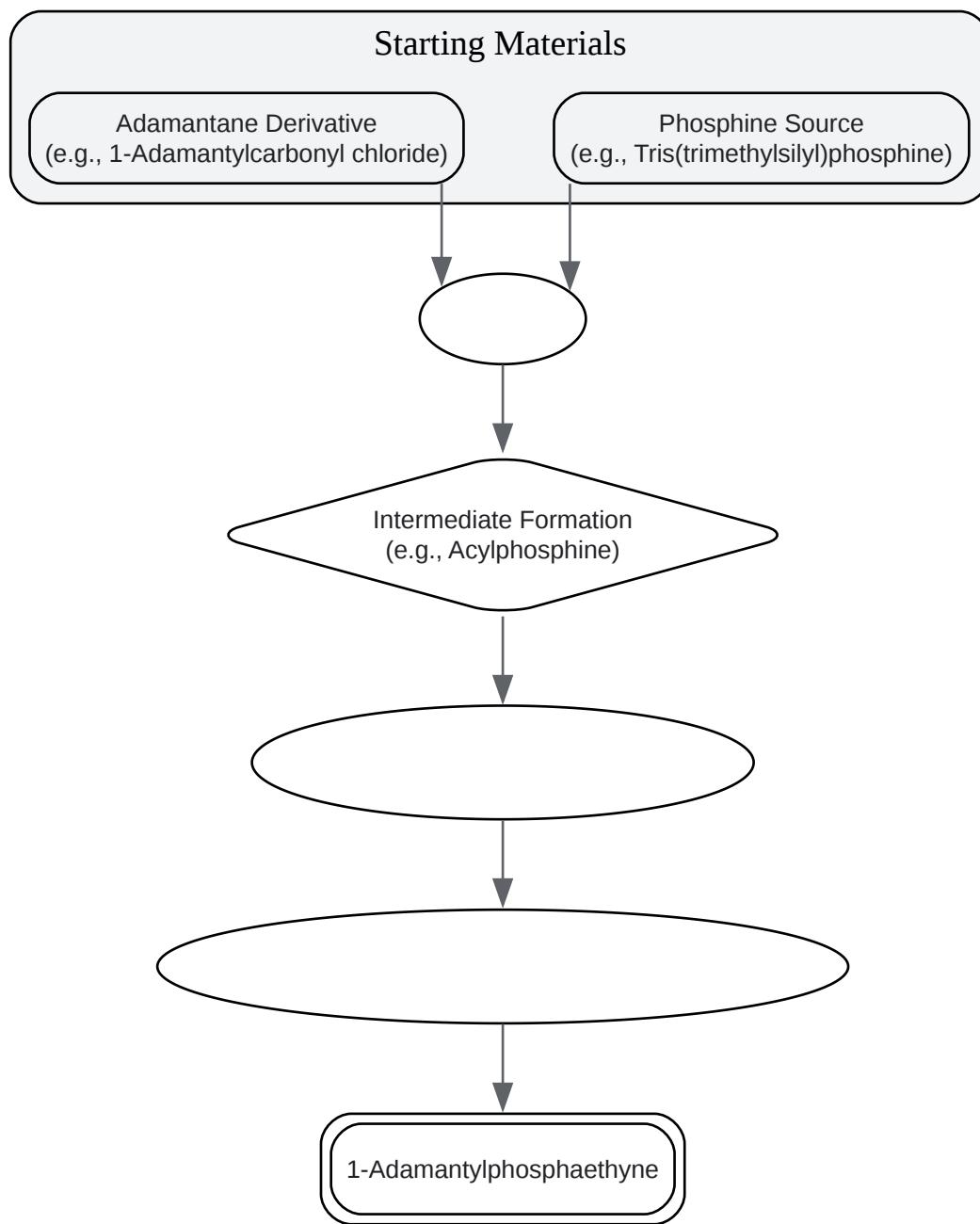
- Avoid breathing dust, fume, gas, mist, vapors, or spray.
- Wash hands and skin thoroughly after handling.

- Do not eat, drink, or smoke when using this product.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Store in a well-ventilated place and keep the container tightly closed.
- Store locked up.

Synthesis

A specific, detailed experimental protocol for the synthesis of **1-Adamantylphosphaethyne** from the frequently cited reference, "Synthesis, p. 31, 1986," could not be retrieved from the available resources. However, a general approach to the synthesis of phosphaalkynes often involves β -elimination reactions from suitable precursors.

Below is a generalized workflow for the synthesis of a phosphaalkyne, which could be adapted for **1-Adamantylphosphaethyne**.



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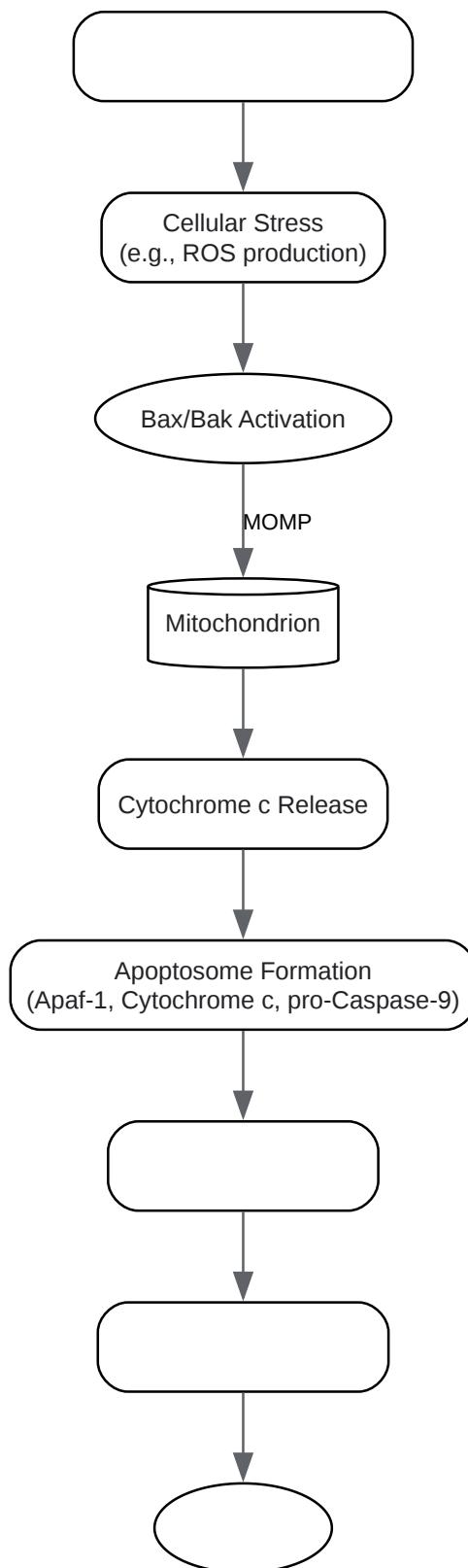
Caption: Generalized workflow for the synthesis of **1-Adamantylphosphaethyne**.

Biological Activity and Potential Mechanism of Action

1-Adamantylphosphaethyne has been noted for its potential to induce apoptosis, a form of programmed cell death essential for tissue homeostasis and a key target in cancer therapy. While the specific signaling pathway triggered by this compound has not been elucidated, the mechanism of action for many cytotoxic organophosphorus compounds involves the induction of cellular stress, leading to the activation of intrinsic apoptotic pathways.

A plausible signaling cascade initiated by **1-Adamantylphosphaethyne** could involve the following key events:

- Induction of Cellular Stress: The compound may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
- Mitochondrial Outer Membrane Permeabilization (MOMP): Cellular stress can trigger the activation of pro-apoptotic proteins (e.g., Bax, Bak), leading to the permeabilization of the mitochondrial outer membrane.
- Release of Pro-Apoptotic Factors: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
- Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates the initiator caspase-9.
- Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
- Cellular Dismantling: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

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Caption: Plausible intrinsic apoptosis signaling pathway induced by **1-Adamantylphosphaethyne**.

Experimental Protocols

Apoptosis Detection by Annexin V and Propidium Iodide Staining

To investigate the apoptosis-inducing capabilities of **1-Adamantylphosphaethyne**, a standard flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is recommended. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]

Principle:

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

- Cell culture medium
- Phosphate-buffered saline (PBS)
- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI) staining solution
- 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
- Test compound (**1-Adamantylphosphaethyne**) dissolved in a suitable solvent (e.g., DMSO)
- Cultured cells of interest

- Flow cytometer

Procedure:

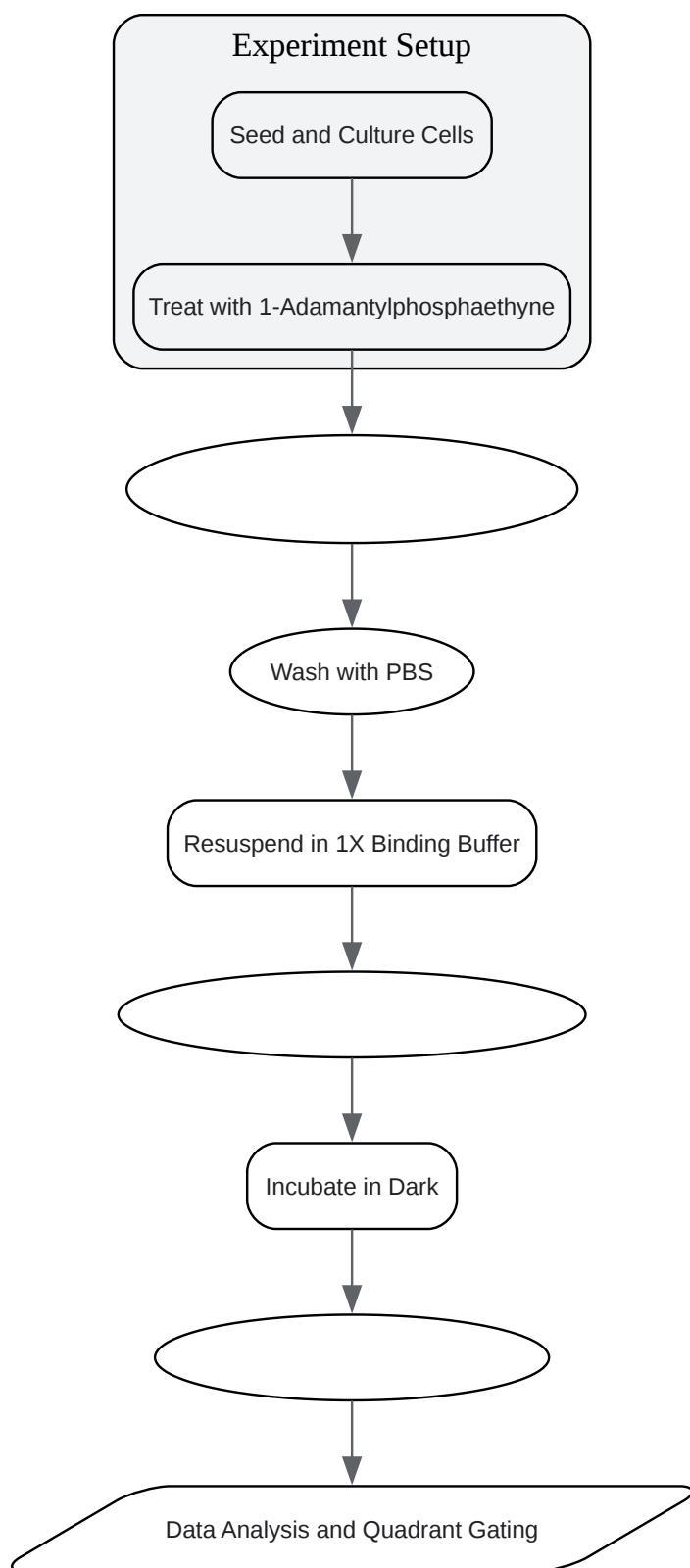
- Cell Seeding and Treatment:
 - Seed the cells in appropriate culture plates at a density that will allow for logarithmic growth during the treatment period.
 - Allow the cells to adhere and grow for 24 hours.
 - Treat the cells with various concentrations of **1-Adamantylphosphaethyne** for a predetermined duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
- Cell Harvesting:
 - For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. Collect the cells, including any floating cells from the supernatant.
 - For suspension cells, collect the cells directly.
 - Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
- Staining:
 - Wash the cells twice with cold PBS.
 - Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI staining solution.
 - Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

- Flow Cytometry Analysis:

- Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour.
 - Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

Data Interpretation:

- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive (less common).

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